
3-(4-Methylphenylsulfonamido)phenylboronic Acid Pinacol Ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 3-(Toluene-4-sulfonylamino)phenylboronic acid, pinacol ester (CAS No. 796061-08-0) is a boronic acid derivative with the molecular formula C19H24BNO4S and a molecular weight of 373.27 g/mol . It is commonly used in organic synthesis and research due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Toluene-4-sulfonylamino)phenylboronic acid, pinacol ester typically involves the reaction of 3-aminophenylboronic acid with p-toluenesulfonyl chloride in the presence of a base, followed by esterification with pinacol . The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran and temperatures ranging from 0°C to room temperature .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like or .
Reduction: Reduction reactions can be performed using reducing agents such as or .
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, sodium periodate; mild to moderate temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; typically at room temperature.
Substitution: Various nucleophiles; often in the presence of a base and at elevated temperatures.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids , while reduction can produce amines or alcohols .
Scientific Research Applications
Chemistry: The compound is widely used in cross-coupling reactions such as the Suzuki-Miyaura coupling , which is essential for forming carbon-carbon bonds in organic synthesis .
Biology: In biological research, it can be used as a probe or reagent for studying enzyme functions and interactions due to its boronic acid moiety, which can form reversible covalent bonds with diols and other functional groups .
Medicine: .
Industry: In the industrial sector, it is used in the synthesis of advanced materials and polymers , contributing to the development of new technologies and products .
Mechanism of Action
The mechanism by which 3-(Toluene-4-sulfonylamino)phenylboronic acid, pinacol ester exerts its effects involves the formation of reversible covalent bonds with target molecules. The boronic acid group can interact with diols and hydroxyl groups , forming cyclic boronate esters . This interaction is crucial in enzyme inhibition, where the compound can bind to the active site of enzymes, blocking their activity .
Comparison with Similar Compounds
- 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-N-tosylbenzenamine
- 4-Methyl-N-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzenesulfonamide
- N-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-p-tolueneulfonamide
Uniqueness: Compared to similar compounds, 3-(Toluene-4-sulfonylamino)phenylboronic acid, pinacol ester is unique due to its pinacol ester group, which enhances its stability and solubility in organic solvents. This makes it particularly useful in organic synthesis and industrial applications where stability and solubility are critical .
Properties
Molecular Formula |
C19H26BNO5S |
|---|---|
Molecular Weight |
391.3 g/mol |
IUPAC Name |
(3-hydroxy-2,3-dimethylbutan-2-yl)oxy-[3-[(4-methylphenyl)sulfonylamino]phenyl]borinic acid |
InChI |
InChI=1S/C19H26BNO5S/c1-14-9-11-17(12-10-14)27(24,25)21-16-8-6-7-15(13-16)20(23)26-19(4,5)18(2,3)22/h6-13,21-23H,1-5H3 |
InChI Key |
TVQAEIQIMCWNSM-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=CC=C1)NS(=O)(=O)C2=CC=C(C=C2)C)(O)OC(C)(C)C(C)(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


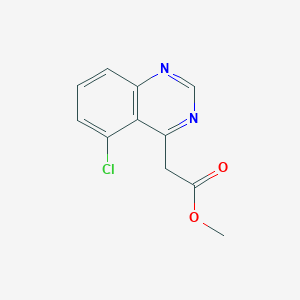
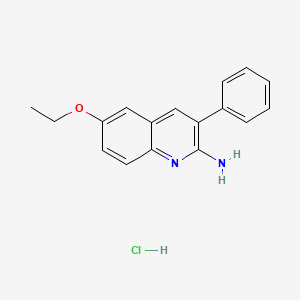

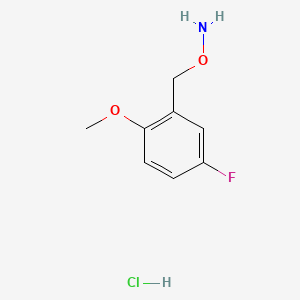
![7-[(Trimethylsilyl)ethynyl]-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one](/img/structure/B13716406.png)
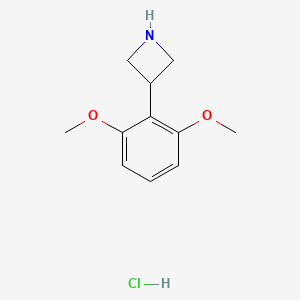
![(8-Methyl-8-azoniabicyclo[3.2.1]octan-3-yl) 3-hydroxy-2-phenylpropanoate;chloride](/img/structure/B13716414.png)
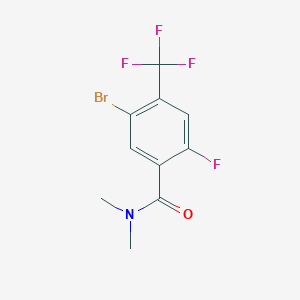
![1-(3-Fluoro-4-methylphenyl)-N-[2-(2-pyrazinylamino)ethyl]-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide](/img/structure/B13716440.png)
![6,8-Dichloro-2,2-dimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B13716447.png)
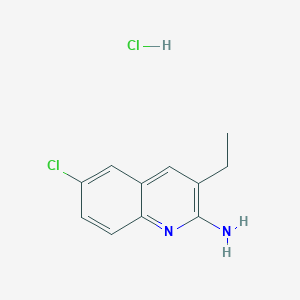
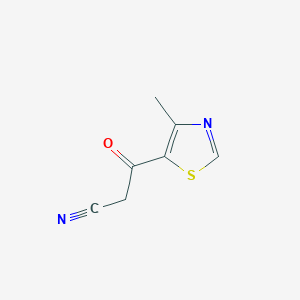

![tert-Butyl 2-(3-Amino-2-methoxyphenyl)-5,6-dihydro-[1,2,4]triazolo[1,5-a]pyrazine-7(8H)-carboxylate](/img/structure/B13716463.png)
